benzyl ethyl 1,4-phenylenebiscarbamate
Description
Properties
IUPAC Name |
benzyl N-[4-(ethoxycarbonylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-2-22-16(20)18-14-8-10-15(11-9-14)19-17(21)23-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIALJCNVKVJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)
- Substituents: Phenoxyphenoxy ethyl group.
- Use : Insect growth regulator targeting juvenile hormone mimics in pests like cockroaches and fleas .
- Key Differences: The phenoxyphenoxy group enhances lipophilicity, improving cuticle penetration in insects.
Ethyl (3-(((Phenylamino)carbonyl)oxy)phenyl)carbamate (Desmedipham)
- Substituents: Phenylamino carbonyloxy phenyl group.
- Use : Herbicide inhibiting photosystem II in broadleaf weeds .
- Key Differences: The polar phenylamino carbonyloxy moiety in desmedipham facilitates interaction with plant photosynthetic machinery. Benzyl ethyl 1,4-phenylenebiscarbamate’s non-polar substituents suggest divergent applications, possibly in insecticide formulations rather than herbicides .
Bis(4-hydroxyphenyl) 1,4-Phenylenebiscarbamate
- Substituents : 4-hydroxyphenyl groups.
- Key Differences : Hydroxyl groups increase water solubility and hydrogen-bonding capacity, contrasting with the hydrophobic benzyl/ethyl groups of the target compound. This polarity disparity may limit benzyl ethyl 1,4-phenylenebiscarbamate’s use in aqueous environments but enhance lipid membrane permeability .
Comparative Data Table
| Compound Name | Substituents | Primary Use | Key Properties |
|---|---|---|---|
| Benzyl ethyl 1,4-phenylenebiscarbamate | Benzyl, Ethyl | Hypothetical insecticide | Moderate lipophilicity, steric bulk |
| Fenoxycarb | Phenoxyphenoxy ethyl | Insect growth regulator | High lipophilicity, juvenile hormone mimic |
| Desmedipham | Phenylamino carbonyloxy phenyl | Herbicide | Photosystem II inhibition, polar |
| Bis(4-hydroxyphenyl) 1,4-phenylenebiscarbamate | 4-hydroxyphenyl | Unspecified (likely herbicide/pharma) | High polarity, H-bonding |
Research Findings and Mechanistic Insights
- Fenoxycarb: Acts via juvenile hormone receptor binding, disrupting metamorphosis . Benzyl ethyl 1,4-phenylenebiscarbamate’s bulkier substituents might reduce receptor affinity but improve environmental stability.
- Desmedipham : Targets chloroplasts in plants; the absence of polar groups in benzyl ethyl 1,4-phenylenebiscarbamate likely precludes this mode of action .
- Bis(4-hydroxyphenyl) variant : Hydroxyl groups may enable metal chelation or enzymatic interactions, a feature absent in the target compound .
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